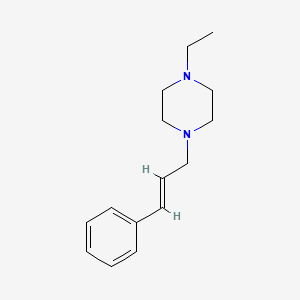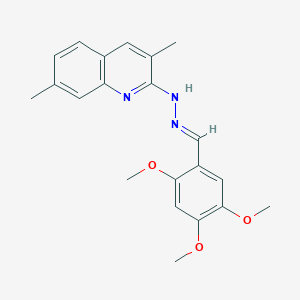
1-ethyl-4-(3-phenyl-2-propen-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the class of piperazines. It is also known as (E)-N-ethyl-4-(3-phenylprop-2-en-1-yl)piperazine or EPPP. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
The mechanism of action of 1-ethyl-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act as a dopamine and serotonin receptor agonist, which may contribute to its antipsychotic and antidepressant properties. It has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which may further contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-ethyl-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects. It has been reported to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic properties. It has also been shown to decrease locomotor activity, which may be related to its sedative effects.
实验室实验的优点和局限性
One of the advantages of using 1-ethyl-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential to act as a drug delivery agent. It has been shown to enhance the permeability of the blood-brain barrier, which may allow for the delivery of therapeutic agents to the brain. However, one of the limitations of using this compound is its potential toxicity. It has been reported to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-ethyl-4-(3-phenyl-2-propen-1-yl)piperazine. One direction is to further investigate its potential as a drug delivery agent. Another direction is to explore its potential as a therapeutic agent for various neurological and psychiatric disorders. Additionally, further studies are needed to understand its mechanism of action and potential toxicity, which may inform its use in future experiments and clinical applications.
Conclusion:
In conclusion, 1-ethyl-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound with potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations, which may inform its use in future experiments and clinical applications.
合成方法
The synthesis of 1-ethyl-4-(3-phenyl-2-propen-1-yl)piperazine can be achieved through various methods, including the reaction of ethyl piperazine with cinnamaldehyde or the reaction of 1-ethylpiperazine with chalcones. One of the most commonly used methods is the reaction of ethyl piperazine with cinnamaldehyde in the presence of a catalytic amount of acetic acid. The reaction yields EPPP as a yellow oil, which can be purified by column chromatography.
科学研究应用
1-ethyl-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been evaluated for its antipsychotic, antidepressant, and anxiolytic properties. In neuroscience, it has been studied for its effects on dopamine, serotonin, and norepinephrine receptors. In pharmacology, it has been evaluated for its potential as a drug delivery agent.
属性
IUPAC Name |
1-ethyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-16-11-13-17(14-12-16)10-6-9-15-7-4-3-5-8-15/h3-9H,2,10-14H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVNWHFJCBUKDN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868165.png)
![7-(difluoromethyl)-N-(2-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5868173.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5868198.png)


![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)


![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)
![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)

